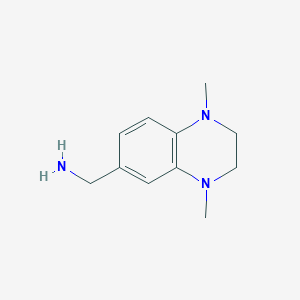

(1,4-Diméthyl-1,2,3,4-tétrahydroquinoxalin-6-yl)méthylamine

Vue d'ensemble

Description

1-(1,4-diméthyl-1,2,3,4-tétrahydroquinoxalin-6-yl)méthanamine est un composé organique appartenant à la classe des dialkylarylamines. Ces composés sont caractérisés par un groupe amino lié à deux chaînes aliphatiques et un groupe aromatique. La formule moléculaire de ce composé est C₁₁H₁₇N₃, et il a une masse molaire de 191,27 g/mol .

Applications De Recherche Scientifique

1-(1,4-dimethyl-1,2,3,4-tetrahydroquinoxalin-6-yl)methanamine has various scientific research applications, including:

Chemistry: The compound is used as a building block in the synthesis of more complex organic molecules. It is also used as a ligand in coordination chemistry.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties. It is used in the development of new pharmaceuticals and bioactive compounds.

Medicine: The compound is investigated for its potential therapeutic applications, including its use as a drug candidate for the treatment of various diseases.

Industry: The compound is used in the production of specialty chemicals and materials, including dyes, pigments, and polymers

Mécanisme D'action

Target of Action

The primary target of (1,4-Dimethyl-1,2,3,4-tetrahydroquinoxalin-6-yl)methylamine is Glutaryl-CoA dehydrogenase . This enzyme plays a crucial role in the metabolic breakdown of certain amino acids.

Mode of Action

The compound interacts with its target, Glutaryl-CoA dehydrogenase, by binding to the active site of the enzyme

Biochemical Pathways

The compound affects the metabolic pathway involving Glutaryl-CoA dehydrogenase . This enzyme is involved in the degradation of the amino acids lysine, hydroxylysine, and tryptophan. Disruption of this pathway can lead to a variety of metabolic disorders.

Result of Action

It is known that the compound can interact with glutaryl-coa dehydrogenase, potentially affecting the metabolic pathways that this enzyme is involved in .

Action Environment

Environmental factors can influence the action, efficacy, and stability of (1,4-Dimethyl-1,2,3,4-tetrahydroquinoxalin-6-yl)methylamine. For instance, the compound can cause skin and eye irritation, and it is harmful if swallowed . Therefore, it should be handled with care, and exposure should be minimized.

Analyse Biochimique

Biochemical Properties

(1,4-Dimethyl-1,2,3,4-tetrahydroquinoxalin-6-yl)methylamine plays a significant role in biochemical reactions, particularly through its interactions with enzymes and proteins. One notable interaction is with glutaryl-CoA dehydrogenase, an enzyme involved in the metabolism of glutaryl-CoA. The compound binds to the enzyme, causing conformational changes that affect the enzyme’s activity . This interaction highlights the compound’s potential as a modulator of enzyme function.

Cellular Effects

The effects of (1,4-Dimethyl-1,2,3,4-tetrahydroquinoxalin-6-yl)methylamine on cellular processes are profound. It influences cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound has been shown to affect the stability and binding of cofactors in enzymes, leading to alterations in metabolic pathways . Additionally, it can modulate gene expression by interacting with transcription factors, thereby influencing cellular functions such as proliferation and differentiation.

Molecular Mechanism

At the molecular level, (1,4-Dimethyl-1,2,3,4-tetrahydroquinoxalin-6-yl)methylamine exerts its effects through binding interactions with biomolecules. It binds to the active site of glutaryl-CoA dehydrogenase, causing perturbations in key active-site residues . This binding leads to enzyme inhibition or activation, depending on the specific interaction. The compound also influences gene expression by binding to DNA or interacting with transcription factors, thereby modulating the transcriptional activity of target genes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of (1,4-Dimethyl-1,2,3,4-tetrahydroquinoxalin-6-yl)methylamine change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but its activity may decrease over time due to degradation . Long-term exposure to the compound can lead to sustained changes in cellular metabolism and gene expression, highlighting the importance of monitoring its temporal effects in experimental settings.

Dosage Effects in Animal Models

The effects of (1,4-Dimethyl-1,2,3,4-tetrahydroquinoxalin-6-yl)methylamine vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as modulating enzyme activity and gene expression. At high doses, it can cause toxic or adverse effects, including disruptions in metabolic pathways and cellular functions . Threshold effects have been observed, indicating that the compound’s impact is dose-dependent and requires careful dosage optimization in experimental studies.

Metabolic Pathways

(1,4-Dimethyl-1,2,3,4-tetrahydroquinoxalin-6-yl)methylamine is involved in various metabolic pathways, interacting with enzymes and cofactors. It affects the metabolic flux and levels of metabolites by modulating the activity of key enzymes such as glutaryl-CoA dehydrogenase . The compound’s influence on metabolic pathways underscores its potential as a biochemical tool for studying metabolic processes and enzyme regulation.

Transport and Distribution

The transport and distribution of (1,4-Dimethyl-1,2,3,4-tetrahydroquinoxalin-6-yl)methylamine within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments . Understanding the transport mechanisms is crucial for elucidating the compound’s effects on cellular functions and its potential therapeutic applications.

Subcellular Localization

(1,4-Dimethyl-1,2,3,4-tetrahydroquinoxalin-6-yl)methylamine exhibits specific subcellular localization, which influences its activity and function. The compound may be directed to particular compartments or organelles through targeting signals or post-translational modifications . This localization is essential for its interactions with biomolecules and its role in modulating cellular processes.

Méthodes De Préparation

La synthèse de 1-(1,4-diméthyl-1,2,3,4-tétrahydroquinoxalin-6-yl)méthanamine implique généralement les étapes suivantes :

Formation du cycle quinoxaline : L'étape initiale implique la cyclisation de précurseurs appropriés pour former le cycle quinoxaline. Cela peut être réalisé par la condensation de l'o-phénylènediamine avec une dicétone appropriée en conditions acides.

Alkylation : L'étape suivante implique l'alkylation du cycle quinoxaline pour introduire les groupes diméthyle. Cela peut être fait en utilisant l'iodure de méthyle en présence d'une base forte telle que l'hydrure de sodium.

Les méthodes de production industrielle de ce composé peuvent impliquer des étapes similaires, mais sont optimisées pour la synthèse à grande échelle, y compris l'utilisation de réacteurs à écoulement continu et de processus automatisés pour garantir un rendement élevé et une pureté élevée.

Analyse Des Réactions Chimiques

1-(1,4-diméthyl-1,2,3,4-tétrahydroquinoxalin-6-yl)méthanamine subit diverses réactions chimiques, notamment :

Oxydation : Le composé peut être oxydé en utilisant des agents oxydants tels que le permanganate de potassium ou le peroxyde d'hydrogène. Les principaux produits formés à partir de l'oxydation comprennent les dérivés de la quinoxaline avec des groupes fonctionnels oxydés.

Réduction : Les réactions de réduction peuvent être réalisées en utilisant des agents réducteurs tels que l'hydrure de lithium et d'aluminium ou le borohydrure de sodium. Les principaux produits formés à partir de la réduction comprennent les dérivés de la quinoxaline réduits.

Substitution : Le composé peut subir des réactions de substitution avec des électrophiles ou des nucléophiles. Les réactifs couramment utilisés dans ces réactions comprennent les halogènes, les halogénures d'alkyle et les bases nucléophiles. .

Applications de la recherche scientifique

1-(1,4-diméthyl-1,2,3,4-tétrahydroquinoxalin-6-yl)méthanamine a diverses applications de recherche scientifique, notamment :

Chimie : Le composé est utilisé comme élément constitutif dans la synthèse de molécules organiques plus complexes. Il est également utilisé comme ligand en chimie de coordination.

Biologie : Le composé est étudié pour ses activités biologiques potentielles, notamment ses propriétés antimicrobiennes et anticancéreuses. Il est utilisé dans le développement de nouveaux produits pharmaceutiques et de composés bioactifs.

Médecine : Le composé est étudié pour ses applications thérapeutiques potentielles, notamment son utilisation comme candidat médicament pour le traitement de diverses maladies.

Industrie : Le composé est utilisé dans la production de produits chimiques et de matériaux de spécialité, notamment des colorants, des pigments et des polymères

Mécanisme d'action

Le mécanisme d'action de 1-(1,4-diméthyl-1,2,3,4-tétrahydroquinoxalin-6-yl)méthanamine implique son interaction avec des cibles et des voies moléculaires spécifiques. Le composé est connu pour interagir avec les enzymes et les récepteurs, modulant leur activité et conduisant à divers effets biologiques. Par exemple, il peut inhiber l'activité de certaines enzymes impliquées dans les voies métaboliques, conduisant à l'accumulation de métabolites spécifiques et à des réponses biologiques ultérieures .

Comparaison Avec Des Composés Similaires

1-(1,4-diméthyl-1,2,3,4-tétrahydroquinoxalin-6-yl)méthanamine peut être comparé à d'autres composés similaires, tels que :

1-(1,4-diméthyl-1,2,3,4-tétrahydroquinoxalin-6-yl)méthylamine : Ce composé a une structure similaire, mais diffère par le motif de substitution sur le cycle quinoxaline.

6-Quinoxalineméthanamine, 1,2,3,4-tétrahydro-1,4-diméthyl- : Ce composé a un noyau quinoxaline similaire, mais diffère par les groupes fonctionnels attachés au cycle.

1-(1,4-Diméthyl-1,2,3,4-tétrahydro-6-quinoxalinyl)méthanamine : Ce composé a une structure similaire, mais diffère par la position du groupe méthanamine

La particularité de 1-(1,4-diméthyl-1,2,3,4-tétrahydroquinoxalin-6-yl)méthanamine réside dans son motif de substitution spécifique et ses groupes fonctionnels, qui confèrent des propriétés chimiques et biologiques distinctes.

Activité Biologique

(1,4-Dimethyl-1,2,3,4-tetrahydroquinoxalin-6-yl)methylamine, with the molecular formula and a molecular weight of approximately 191.28 g/mol, is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by a tetrahydroquinoxaline core structure, which is known for its diverse biological activities. The following table summarizes its chemical properties:

| Property | Value |

|---|---|

| Molecular Formula | C₁₁H₁₇N₃ |

| Molecular Weight | 191.28 g/mol |

| CAS Number | 850375-15-4 |

| InChI Key | TWGYATHIWDUKGY-UHFFFAOYSA-N |

Research indicates that (1,4-Dimethyl-1,2,3,4-tetrahydroquinoxalin-6-yl)methylamine may interact with various neurotransmitter systems. Its structural similarity to other tetrahydroquinoxaline derivatives suggests potential activity as an inhibitor of specific enzymes or receptors involved in neurotransmission.

- Inhibition of Enzymes : Preliminary studies suggest that this compound may inhibit phenylethanolamine N-methyltransferase (PNMT), an enzyme critical for the biosynthesis of catecholamines like epinephrine . This inhibition could lead to altered levels of these neurotransmitters in the central nervous system.

- Receptor Interaction : The compound may also exhibit affinity for adrenergic receptors. Compounds in this class have been shown to modulate receptor activity, impacting cardiovascular and central nervous system functions .

Case Studies

- Study on Neuroprotective Effects : A study published in Pharmacology Biochemistry and Behavior examined the neuroprotective effects of related tetrahydroquinoxaline derivatives. The findings suggested that these compounds could mitigate neuronal damage in models of oxidative stress . While specific data on (1,4-Dimethyl-1,2,3,4-tetrahydroquinoxalin-6-yl)methylamine was not included, the similarities in structure imply potential benefits.

- Cardiovascular Impact : Another investigation focused on the cardiovascular effects of tetrahydroquinoxaline derivatives demonstrated their ability to lower blood pressure in hypertensive models through adrenergic receptor modulation . This suggests that (1,4-Dimethyl-1,2,3,4-tetrahydroquinoxalin-6-yl)methylamine could have similar therapeutic applications.

Research Findings

Recent research has highlighted the compound's potential as a lead for developing new therapeutic agents:

- Binding Affinity Studies : In silico docking studies have shown that (1,4-Dimethyl-1,2,3,4-tetrahydroquinoxalin-6-yl)methylamine can bind effectively to target enzymes involved in neurotransmitter synthesis .

- Toxicity Profile : Toxicity assessments are crucial for evaluating the safety profile of new compounds. Initial studies suggest low toxicity levels in vitro; however, comprehensive toxicity studies are required to confirm these findings .

Propriétés

IUPAC Name |

(1,4-dimethyl-2,3-dihydroquinoxalin-6-yl)methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17N3/c1-13-5-6-14(2)11-7-9(8-12)3-4-10(11)13/h3-4,7H,5-6,8,12H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TWGYATHIWDUKGY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(C2=C1C=CC(=C2)CN)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80427812 | |

| Record name | (1,4-dimethyl-1,2,3,4-tetrahydroquinoxalin-6-yl)methylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80427812 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

850375-15-4 | |

| Record name | (1,4-dimethyl-1,2,3,4-tetrahydroquinoxalin-6-yl)methylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80427812 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.